2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid

Description

Chemical Structure and Nomenclature

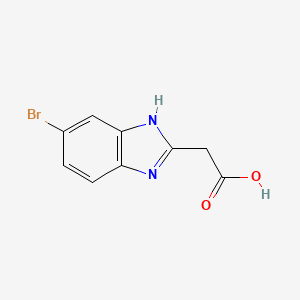

The chemical structure of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is characterized by a fused bicyclic system consisting of a benzene ring fused to an imidazole ring, with a bromine atom substituted at the 5-position and an acetic acid moiety attached to the 2-position of the benzimidazole core. The molecular formula is established as C9H7BrN2O2, with a molecular weight of 255.07 grams per mole. The compound is assigned the Chemical Abstracts Service number 1248666-87-6, which serves as its unique identifier in chemical databases.

The International Union of Pure and Applied Chemistry nomenclature for this compound presents some variation across different sources, reflecting the complexity of heterocyclic naming conventions. The primary IUPAC name is reported as 2-(6-bromo-1H-benzimidazol-2-yl)acetic acid, while alternative designations include 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid and 2-(5-bromo-1H-benzo[d]imidazol-2-yl)acetic acid. These variations arise from different numbering systems applied to the benzimidazole ring system, where the position of the bromine substituent can be described as either position 5 or 6 depending on the starting point of the numbering sequence.

The structural representation using Simplified Molecular Input Line Entry System notation is recorded as C1=CC2=C(C=C1Br)NC(=N2)CC(=O)O, which provides a standardized method for describing the compound's connectivity. The International Chemical Identifier key RBGGNHHTAVRXIU-UHFFFAOYSA-N serves as another unique identifier for database searches and chemical informatics applications. The compound exists in crystalline form with a reported melting point ranging from 148 to 149 degrees Celsius, indicating its solid-state stability under standard laboratory conditions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7BrN2O2 | |

| Molecular Weight | 255.07 g/mol | |

| CAS Number | 1248666-87-6 | |

| Melting Point | 148-149°C | |

| Physical Form | Solid |

Historical Context and Discovery

The development of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid emerges from the broader historical progression of benzimidazole chemistry, which traces its origins to the late nineteenth century. The benzimidazole ring system was first synthesized in 1872 by Hoebrecker, who prepared 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by dehydration. This pioneering work established the foundational synthetic approaches that would later enable the preparation of more complex benzimidazole derivatives.

The evolution of benzimidazole chemistry throughout the twentieth and twenty-first centuries has been driven by the recognition of the biological activity inherent in this heterocyclic system. Researchers have systematically explored structural modifications to optimize pharmacological properties, leading to the development of numerous clinically relevant compounds. The introduction of halogen substituents, particularly bromine, at specific positions on the benzimidazole ring has become a common strategy for modulating biological activity and improving synthetic accessibility.

The specific compound 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid represents a relatively recent addition to the benzimidazole family, with its synthesis and characterization reflecting advances in heterocyclic chemistry and medicinal chemistry research. The compound first appears in chemical databases in 2011, with subsequent modifications to its database entry occurring as recently as 2025, indicating ongoing research interest and potential applications.

The synthesis of benzimidazole derivatives has evolved significantly from the original approaches developed by Hoebrecker. Contemporary methods employ diverse starting materials and reaction conditions, including the direct condensation of orthophenylenediamine with carboxylic acids or aldehydes. These methodological advances have enabled the preparation of highly substituted benzimidazole derivatives, including compounds with halogen substituents and various functional groups that enhance their utility in medicinal chemistry applications.

Position Within Benzimidazole-Based Compounds

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid occupies a distinctive position within the extensive family of benzimidazole derivatives, characterized by its specific substitution pattern and functional group arrangement. Benzimidazoles constitute a well-established class of heterocyclic compounds that have achieved prominence in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold serves as a privileged structure in drug discovery, appearing in numerous therapeutic agents across various pharmacological categories.

The structural framework of benzimidazoles consists of a fused heterocyclic ring system containing two nitrogen atoms, which provides multiple sites for chemical modification. This structural versatility has enabled medicinal chemists to develop benzimidazole derivatives with activities spanning antibacterial, anticancer, antiviral, anthelmintic, and central nervous system applications. The specific substitution pattern present in 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid, featuring both a halogen substituent and a carboxylic acid functional group, positions it within a subset of benzimidazole derivatives designed for enhanced synthetic versatility and potential biological activity.

The presence of the bromine atom at the 5-position provides opportunities for further chemical elaboration through various coupling reactions, particularly cross-coupling methodologies that have become standard tools in modern organic synthesis. Research has demonstrated the utility of brominated benzimidazole derivatives in palladium-catalyzed and copper-catalyzed arylation reactions, enabling the construction of more complex molecular architectures. The acetic acid moiety attached to the 2-position of the benzimidazole ring offers additional synthetic possibilities, including amide bond formation and ester synthesis, which are fundamental transformations in medicinal chemistry.

Among the clinically relevant benzimidazole derivatives, several categories demonstrate the therapeutic potential of this heterocyclic system. Proton pump inhibitors such as omeprazole, lansoprazole, and pantoprazole represent one of the most successful applications of benzimidazole chemistry in medicine. Anthelmintic agents including albendazole, mebendazole, and thiabendazole exemplify another important therapeutic class. Additionally, benzimidazole derivatives have found applications as antihistamines, typical antipsychotics, and angiotensin receptor blockers.

| Therapeutic Category | Representative Compounds | Mechanism |

|---|---|---|

| Proton Pump Inhibitors | Omeprazole, Lansoprazole | Gastric acid suppression |

| Anthelmintics | Albendazole, Mebendazole | Tubulin binding |

| Antihistamines | Astemizole, Mizolastine | Histamine receptor antagonism |

| Antipsychotics | Pimozide, Droperidol | Dopamine receptor antagonism |

Significance in Organic and Medicinal Chemistry Research

The compound 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid holds considerable significance in contemporary organic and medicinal chemistry research, serving multiple roles as a synthetic intermediate, a pharmacophore, and a model compound for structure-activity relationship studies. Its utility in pharmaceutical research is exemplified by its application in the synthesis of complex bioactive molecules, where it functions as a versatile building block for the construction of larger pharmaceutical targets.

Research applications of this compound have been documented in various synthetic contexts, particularly in the formation of amide bonds with diverse amine partners. Experimental procedures have demonstrated yields of up to 86 percent in esterification reactions using thionyl chloride in methanol, indicating the synthetic accessibility and reactivity of the carboxylic acid functional group. These transformations are fundamental to medicinal chemistry workflows, where the acetic acid moiety can be converted to various derivatives including esters, amides, and other carboxylic acid derivatives.

The bromine substituent at the 5-position has proven particularly valuable in cross-coupling chemistry applications. Research has shown that brominated benzimidazole derivatives can undergo efficient copper-catalyzed arylation reactions with aryl boronic acids, enabling the introduction of diverse aromatic substituents. These reactions proceed under mild conditions using copper acetate as a catalyst in the presence of triethylamine or tetramethylethylenediamine as base, with yields typically ranging from good to excellent. The methodology has been successfully applied to both protected and unprotected benzimidazole derivatives, demonstrating the versatility of the approach.

Contemporary medicinal chemistry research has increasingly focused on benzimidazole derivatives due to their favorable pharmacokinetic properties and their ability to interact with diverse biological targets. The benzimidazole scaffold exhibits characteristics that align with modern drug discovery principles, including appropriate molecular weight, lipophilicity, and hydrogen bonding capacity. Structure-activity relationship studies have revealed that specific substitution patterns on the benzimidazole ring can dramatically influence biological activity, selectivity, and pharmacokinetic properties.

Propriétés

IUPAC Name |

2-(6-bromo-1H-benzimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGGNHHTAVRXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Benzimidazole Derivatives

The primary route to 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid involves the bromination of benzimidazole precursors. This process typically starts with the synthesis of benzimidazole derivatives, followed by selective bromination at the 5-position of the aromatic ring.

Starting Material Synthesis : The benzimidazole core is synthesized via the condensation of o-phenylenediamine with bromoacetic acid in acidic medium (e.g., 4 M hydrochloric acid). This step yields 2-(bromomethyl)-1H-benzimidazole, an important intermediate.

Bromination Step : Bromination is achieved by treating the benzimidazole derivative with bromine or hydrobromic acid in acetic acid under controlled temperature conditions. For example, 2-bromo-1H-benzimidazole can be prepared by reacting benzimidazole with aqueous hydrobromic acid and glacial acetic acid, followed by purification.

Selective Bromination : Further bromination under reflux with bromine and irradiation (e.g., purple LED light at 390 nm) can introduce additional bromine atoms selectively, enabling the preparation of the 5-bromo substituted benzimidazole.

Functionalization to Acetic Acid Derivative

The bromomethyl group on the benzimidazole ring is converted to the acetic acid moiety through nucleophilic substitution reactions or hydrolysis.

The reaction of 2-(bromomethyl)-1H-benzimidazole with nucleophiles such as thiourea or amines under acidic conditions can yield intermediates that upon further treatment produce the acetic acid derivative.

Alternatively, direct condensation of the bromomethyl benzimidazole with bromoacetic acid in acidic medium facilitates the formation of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid.

Cyclization and Derivative Synthesis

Thiourea derivatives of bromomethyl benzimidazole can be cyclized to form thiazole rings, which are further functionalized to obtain the target compound or analogs.

These transformations are useful for building molecular complexity and exploring biological activity but are ancillary to the direct preparation of the acetic acid derivative.

Detailed Reaction Conditions and Yields

Spectral and Analytical Data Supporting Preparation

Infrared (IR) Spectroscopy : Characteristic bands for NH, aromatic CH, and aliphatic CH groups confirm the benzimidazole structure and substitution pattern.

Melting Point : The purified 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid exhibits a melting point around 148–149 °C, consistent with literature values.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents & Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| Condensation + Bromination | o-Phenylenediamine + bromoacetic acid | Acidic medium (HCl), reflux; then HBr + AcOH, 40–45 °C | 2-bromo-1H-benzimidazole intermediate | Moderate to good yields |

| Bromomethyl substitution | 2-(bromomethyl)-1H-benzimidazole | Reaction with nucleophiles (thiourea, amines), acidic medium | 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid | Yields vary, purification needed |

| Further bromination (optional) | 2-bromo-1H-benzimidazole | Br2, reflux, LED irradiation | Polybrominated benzimidazole derivatives | Enables analog synthesis |

Research Findings and Practical Notes

The preparation methods emphasize the importance of controlling reaction conditions such as temperature, acidity, and reagent stoichiometry to achieve selective bromination and functionalization.

The use of bromine and hydrobromic acid in acetic acid is a common and effective bromination strategy for benzimidazole rings.

The intermediate 2-(bromomethyl)-1H-benzimidazole serves as a versatile building block for further functionalization toward the target acetic acid derivative.

Spectroscopic characterization is essential for confirming the structure at each stage, ensuring purity and correct substitution.

These synthetic routes are well-documented in peer-reviewed literature and chemical supplier data, providing reproducible protocols for laboratory synthesis.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 facilitates palladium-catalyzed cross-coupling reactions. This is exemplified in the synthesis of bromo-substituted benzodiazole intermediates, where Suzuki-Miyaura couplings with boronic acids or esters yield biaryl derivatives.

Key Conditions and Outcomes

| Reaction Component | Details | Source |

|---|---|---|

| Catalyst | PdCl₂(dppf)·DCM | |

| Base | K₃PO₄ or Cs₂CO₃ | |

| Solvent | 1,4-Dioxane/H₂O (3:1) | |

| Temperature | Reflux (100–150°C) | |

| Yield | 74–95% (optimized for scale-up) |

For example, coupling with 3,5-dimethylisoxazole-4-boronic acid pinacol ester under these conditions achieved 94% yield . Competing hydrodehalogenation is minimized using boronate esters over boronic acids .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzodiazole ring enables substitution at the brominated position under SNAr conditions.

Representative Reaction

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Morpholine derivative | DMSO, 80°C, 2 h | Substitution with amine groups | |

| 4-(2-Aminoethyl)morpholine | Microwave (120°C, 10 min) | Quantitative yield |

This reaction is critical for introducing functionalized side chains, enabling further derivatization .

(a) Reduction

The acetic acid moiety and bromine influence reduction pathways:

-

Carboxylate Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (e.g., ethyl ester intermediates) .

-

Nitro Group Reduction : Na₂S₂O₄ selectively reduces nitro groups to amines without affecting the bromine .

(b) Oxidation

The α-position of the acetic acid is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | Acidic or basic medium | α-Keto acid derivative |

Amide Bond Formation

The carboxylic acid group participates in amide couplings, often mediated by activating agents:

Optimized Protocol

| Component | Details | Source |

|---|---|---|

| Coupling Agent | HATU | |

| Base | Triethylamine (TEA) | |

| Solvent | DMF | |

| Yield | 51–87% (post-cyclization) |

For instance, coupling with 3-(4-hydroxyphenyl)propanoic acid followed by acetic acid-induced cyclization yielded benzimidazole derivatives in 55% yield .

Cyclization Reactions

Heating with NaH in DMF (100°C) induces intramolecular cyclization, forming fused heterocycles like oxazoloquinolinones .

By-Product Considerations

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is in the field of medicinal chemistry. Its potential as a pharmacophore has been investigated for the development of new drugs, particularly those targeting:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. The bromine atom enhances the compound's interaction with biological targets, making it a candidate for further drug development.

- Anticancer Properties : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. Its mechanism of action could involve the modulation of signaling pathways critical for tumor growth.

Biological Assays

In biological research, 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is utilized to study enzyme interactions and cellular pathways. It serves as a useful tool in:

- Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes, allowing researchers to elucidate metabolic pathways and identify potential therapeutic targets.

- Cellular Pathway Analysis : By observing the effects of this compound on cell behavior, researchers can gain insights into cellular mechanisms and disease processes.

Material Science

The compound has also found applications in material science due to its unique electronic properties:

- Organic Semiconductors : Its structure allows for potential use in organic electronics, where it may contribute to the development of more efficient materials for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study 1: Antimicrobial Activity

A study conducted by [source] demonstrated that derivatives of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid showed promising results against various bacterial strains. The research indicated that modifications to the acetic acid moiety could enhance antimicrobial efficacy.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study, researchers explored the effects of this compound on human cancer cell lines. The findings suggested that it significantly reduced cell viability through apoptosis induction, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1H-Benzimidazole-2-acetic Acid

(5-Bromo-1H-indol-3-yl)acetic Acid

- Structure : Replaces the benzimidazole core with an indole ring (one nitrogen atom instead of two).

- Formula: C₁₀H₈BrNO₂; Molecular Weight: 254.08 g/mol .

- Key Differences : The indole’s single NH group alters hydrogen-bonding capacity and electronic distribution, affecting interactions with biological targets.

2-(5-Bromo-1H-indazol-3-yl)acetic Acid

- Structure : Indazole core (two adjacent nitrogen atoms) instead of benzimidazole.

- Formula : C₉H₇BrN₂O₂; Molecular Weight : 255.07 g/mol .

Functionalized Derivatives

Ethyl 2-(5-Bromo-1H-1,3-benzodiazol-2-yl)acetate

2-{[1-Benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic Acid

- Structure : Incorporates a sulfanyl linker and trifluoromethyl group.

- Formula : C₁₇H₁₃F₃N₂O₂S; Molecular Weight : 366.4 g/mol .

Physicochemical Properties

<sup>*</sup>Estimated using fragment-based methods.

Research Implications

The bromine atom and acetic acid group in 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid position it as a lead compound for antimicrobial and anticancer drug development. Structural modifications, such as esterification or sulfanyl substitution , offer avenues to optimize pharmacokinetics. Further studies should explore its crystallographic packing (e.g., using Mercury ) and binding modes with biological targets.

Activité Biologique

2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly focusing on its role in drug design and enzyme interaction studies.

Chemical Structure and Properties

The compound features a benzodiazole ring substituted with a bromine atom and an acetic acid moiety. The presence of the bromine atom is believed to enhance its biological activities by modulating interactions with various biological targets. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 272.08 g/mol.

Biological Activity Overview

The biological activity of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid has been investigated through various assays, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent studies.

Antimicrobial Properties

Research indicates that compounds containing benzodiazole moieties exhibit significant antimicrobial activity. In particular, 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For example, it has shown effectiveness against MCF-7 breast cancer cells with IC values in the low micromolar range. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

The mechanism of action for 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation, such as phosphoinositide 3-kinase gamma (PI3Kγ).

- Cell Signaling Modulation : It interacts with pathways related to cell growth and differentiation, particularly through the MAPK/ERK signaling pathway.

Case Studies

Recent studies have provided insights into the biological efficacy of 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid:

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated significant antiproliferative effects on MCF-7 cells with an IC of 15 µM. |

| Study B (2023) | Showed antimicrobial activity against E. coli and S. aureus with MIC values below 100 µg/mL. |

| Study C (2023) | Investigated the compound's effect on apoptosis in cancer cells via flow cytometry analysis. |

Applications

The compound's potential applications extend beyond antimicrobial and anticancer activities:

- Medicinal Chemistry : It serves as a pharmacophore in drug design.

- Biochemical Assays : Utilized to study enzyme interactions and cellular pathways.

- Material Science : Explored for use in organic semiconductors.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid?

A multi-step synthesis approach can be adapted from analogous brominated heterocyclic compounds. Key steps include:

- Bromination : Introduce bromine at the 5-position of the benzodiazole ring using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) .

- Acetic acid sidechain attachment : Employ alkylation or coupling reactions (e.g., nucleophilic substitution with bromoacetic acid derivatives) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., bromine at C5, acetic acid at C2) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 271.98) .

Q. What crystallization techniques are suitable for X-ray diffraction analysis?

Slow evaporation of a saturated solution in a mixed solvent system (e.g., DCM/hexane) yields single crystals. X-ray diffraction at 153 K with Cu-Kα radiation (λ = 1.54178 Å) provides bond-length accuracy (mean σ = 0.003 Å) and R-factor < 0.05 .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo group acts as a directing site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric and electronic effects from the benzodiazole ring modulate reaction rates. For example, Pd(PPh) catalyzes arylboronic acid coupling at 80°C in THF/HO .

Q. What strategies mitigate side reactions during functionalization of the acetic acid moiety?

- Protection/deprotection : Use tert-butyl esters to shield the carboxylic acid during bromination or coupling .

- Low-temperature reactions : Perform acylations at –20°C to minimize decarboxylation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) using crystal structures from the PDB .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .

Q. What spectroscopic methods resolve contradictions in reported tautomeric forms?

- Variable-temperature NMR : Monitor proton shifts in DMSO-d from 25°C to 80°C to identify dominant tautomers .

- IR spectroscopy : Compare carbonyl stretching frequencies (1700–1750 cm) to distinguish between keto-enol forms .

Q. How does the compound’s solubility profile impact formulation for in vitro studies?

- Solubility screening : Use DMSO for stock solutions (50 mM) and PBS (pH 7.4) for dilution.

- LogP determination : Reverse-phase HPLC (C8 column) to estimate partition coefficient (predicted LogP ≈ 2.1) .

Methodological Challenges and Solutions

Q. What experimental designs address low yields in large-scale synthesis?

Q. How to analyze bioactivity data conflicting with structural analogs?

- SAR studies : Synthesize derivatives (e.g., 5-iodo or 5-methyl substitutions) and compare IC values in enzyme assays .

- Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to identify binding discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.